molecular formula C18H25N5O B5297248 2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile

2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile

Cat. No. B5297248
M. Wt: 327.4 g/mol
InChI Key: XAXVYJLEPZXXAU-KEIKGQSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPPN and has a molecular formula of C20H29N5O.

Scientific Research Applications

BPPN has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of BPPN is in the field of medicinal chemistry, specifically in the development of new drugs. BPPN has been shown to have significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of BPPN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BPPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. BPPN also inhibits the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
BPPN has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPPN inhibits the proliferation of cancer cells and induces apoptosis. BPPN has also been shown to reduce inflammation and oxidative stress in various animal models. These effects make BPPN a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BPPN is its ease of synthesis, which makes it readily available for scientific research. BPPN is also a relatively stable compound, which allows for long-term storage and use in various experiments. However, one of the limitations of BPPN is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous future directions for the research and development of BPPN. One potential direction is the further exploration of its anti-inflammatory and anti-cancer properties. BPPN has shown promising results in preclinical studies, and further research could lead to the development of new drugs for the treatment of various diseases. Another potential direction is the investigation of BPPN's mechanism of action. A better understanding of how BPPN works could lead to the development of more effective drugs. Finally, the development of new synthesis methods for BPPN could lead to the production of more stable and soluble forms of the compound.

Synthesis Methods

The synthesis of BPPN involves the reaction of 3-butoxybenzohydrazide with 1-piperidinylpropanenitrile in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an oxidizing agent. The synthesis of BPPN is a relatively simple and straightforward process, which makes it an attractive compound for scientific research.

properties

IUPAC Name

(1E)-N-(3-butoxyanilino)-2-imino-2-piperidin-1-ylethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-2-3-12-24-16-9-7-8-15(13-16)21-22-17(14-19)18(20)23-10-5-4-6-11-23/h7-9,13,20-21H,2-6,10-12H2,1H3/b20-18?,22-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXVYJLEPZXXAU-KEIKGQSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NN=C(C#N)C(=N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC(=C1)N/N=C(\C#N)/C(=N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[2-(3-butoxyphenyl)hydrazinylidene]-3-imino-3-(piperidin-1-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.